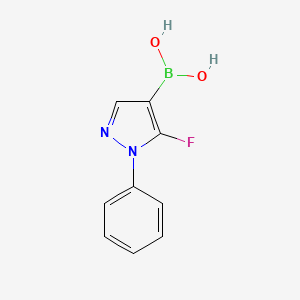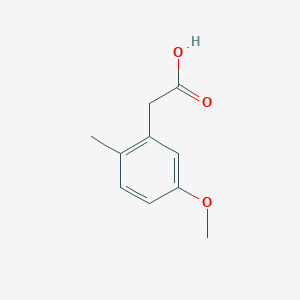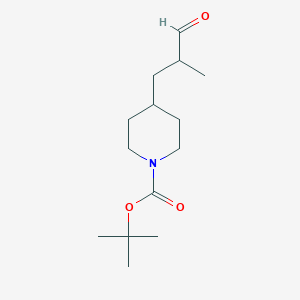
3-Phenyl-1H-pyrazole-5-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Phenyl-1H-pyrazol-5-yl)boronic acid: is a boronic acid derivative featuring a phenyl group attached to a pyrazole ring
Synthetic Routes and Reaction Conditions:
Boronic Acid Formation: The compound can be synthesized by reacting phenylhydrazine with a suitable diketone or β-diketone under acidic conditions. The reaction typically involves heating the reactants in the presence of a catalyst such as hydrochloric acid.
Industrial Production Methods: On an industrial scale, the synthesis may involve more controlled conditions and the use of advanced catalysts to improve yield and purity. Continuous flow reactors and other modern techniques can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
(3-Phenyl-1H-pyrazol-5-yl)boronic acid: undergoes various types of reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can lead to the formation of boronic acids with different substituents.
Substitution: The pyrazole ring can undergo substitution reactions with various nucleophiles, leading to a range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and halides are typically employed.
Major Products Formed:
Boronic Esters: These are formed through the reaction of boronic acids with diols or polyols.
Substituted Pyrazoles: Various nucleophiles can replace hydrogen atoms on the pyrazole ring, leading to diverse derivatives.
Applications De Recherche Scientifique
(3-Phenyl-1H-pyrazol-5-yl)boronic acid: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the study of enzyme inhibitors and as a tool in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: Its use in material science for the development of advanced materials and coatings is also notable.
Mécanisme D'action
(3-Phenyl-1H-pyrazol-5-yl)boronic acid: is compared with other similar compounds such as phenylboronic acid, pyrazole derivatives, and other boronic acids. Its uniqueness lies in the combination of the pyrazole ring and the boronic acid group, which provides distinct reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Phenylboronic acid
Pyrazole derivatives
Other boronic acids
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C9H9BN2O2 |
|---|---|
Poids moléculaire |
187.99 g/mol |
Nom IUPAC |
(3-phenyl-1H-pyrazol-5-yl)boronic acid |
InChI |
InChI=1S/C9H9BN2O2/c13-10(14)9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6,13-14H,(H,11,12) |
Clé InChI |
IXRIVZQAHMPEPC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=NN1)C2=CC=CC=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


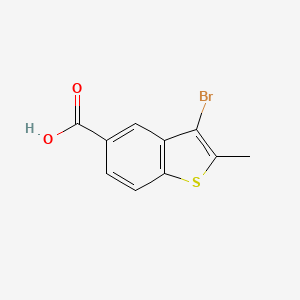
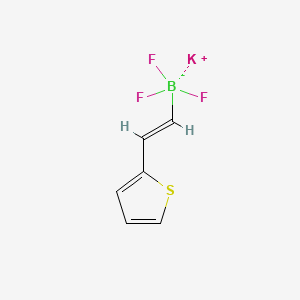
![3-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B15298248.png)
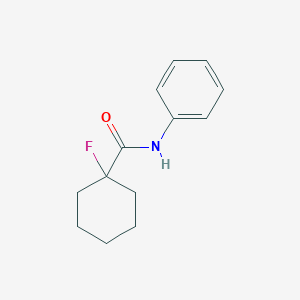
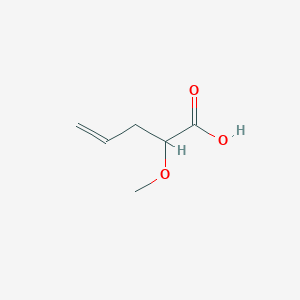

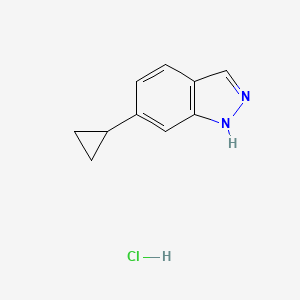
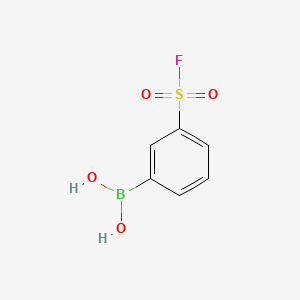
![rac-tert-butyl (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B15298299.png)
